molecular formula C12H9Cl2NO2 B5881382 N-(2,4-dichlorophenyl)-2-methyl-3-furamide

N-(2,4-dichlorophenyl)-2-methyl-3-furamide

Cat. No. B5881382
M. Wt: 270.11 g/mol
InChI Key: XAVDMWJCBCUBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C. DMF has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology, toxicology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification processes. N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been found to activate Nrf2, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. N-(2,4-dichlorophenyl)-2-methyl-3-furamide has also been found to modulate the immune system, leading to changes in cytokine production and immune cell function. Additionally, N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been found to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use. It has also been extensively studied, with a large body of literature on its biochemical and physiological effects. However, there are also limitations to its use. N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been found to have low stability in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-2-methyl-3-furamide. One area of interest is in the study of its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the study of its anticancer properties, particularly in the development of new cancer therapies. Additionally, there is interest in the development of new N-(2,4-dichlorophenyl)-2-methyl-3-furamide derivatives with improved stability and potency. Overall, N-(2,4-dichlorophenyl)-2-methyl-3-furamide is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

N-(2,4-dichlorophenyl)-2-methyl-3-furamide can be synthesized through a reaction between 2,4-dichloroaniline and methyl isocyanate. The reaction takes place in the presence of a catalyst and results in the formation of N-(2,4-dichlorophenyl)-2-methyl-3-furamide as a product. The synthesis of N-(2,4-dichlorophenyl)-2-methyl-3-furamide is a well-established process, and the compound is readily available for scientific use.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a useful tool in the study of various diseases and conditions. N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been studied in the context of multiple sclerosis, where it has been found to have neuroprotective effects. It has also been studied in the context of cancer, where it has been found to have anticancer properties.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVDMWJCBCUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide

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